Pomalidomide-5'-PEG2-propargyl is a derivative of pomalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound enhances the solubility and bioavailability of pomalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group, which significantly improves its pharmacokinetic properties. The addition of these components allows for more versatile applications in biomedical research and drug development.
Pomalidomide-5'-PEG2-propargyl is classified as a small molecule drug. It is synthesized from pomalidomide, which itself is derived from thalidomide, a well-known immunomodulatory agent. The compound is designed to optimize the therapeutic effects of pomalidomide while minimizing its limitations, particularly regarding solubility and bioavailability in clinical applications.
The synthesis of Pomalidomide-5'-PEG2-propargyl involves several key steps:
For large-scale production, continuous flow synthesis techniques are often employed. This method allows for better control over reaction conditions, leading to higher yields and improved safety profiles during synthesis.
The molecular formula for Pomalidomide-5'-PEG2-propargyl is . Its structure features:
This structural configuration contributes to its improved pharmacological properties compared to its parent compound, pomalidomide .
Pomalidomide-5'-PEG2-propargyl can undergo various chemical reactions:
The reactions typically utilize standard laboratory reagents under controlled conditions to ensure high selectivity and yield of desired products.
Pomalidomide-5'-PEG2-propargyl exerts its effects through several mechanisms:
These properties make Pomalidomide-5'-PEG2-propargyl suitable for various pharmaceutical applications .
Pomalidomide-5'-PEG2-propargyl has a wide range of applications across multiple fields:
This compound represents a significant advancement in enhancing the therapeutic potential of pomalidomide while broadening its applicability in scientific research and clinical settings.
Pomalidomide-5'-PEG2-propargyl (CAS: 2138439-56-0) incorporates pomalidomide as a high-affinity E3 ubiquitin ligase recruiter. This ligand binds the CRL4CRBN E3 ligase complex with exceptional specificity, leveraging the thalidomide-binding domain of cereblon (CRBN). The structural moiety of pomalidomide enables the formation of a hydrophobic interface between CRBN and target proteins, facilitating ubiquitin transfer [1] [4] [5].
Key design features include:
This CRBN recruitment is critical for PROTAC efficacy, as demonstrated by studies showing that altering the linker attachment point significantly impacts degradation efficiency [5].
The diethylene glycol (PEG2) linker in pomalidomide-5'-PEG2-propargyl serves as a molecular spacer that critically influences PROTAC functionality. PEG linkers constitute >54% of reported PROTAC designs due to their unique physicochemical properties [2] [7].
Mechanistic impacts of PEG2:
Table 1: Impact of PEG Length on PROTAC Properties
| Linker Length | MW Range | Degradation Efficiency | Solubility |
|---|---|---|---|
| PEG1 | ~389 Da | Moderate | Low |
| PEG2 | 399 Da | Optimal for CRBN | Moderate-High |
| PEG4 | ~492 Da | Variable | High |
| PEG5 | ~566 Da | Reduced | High |
Biophysical studies confirm that PEG2 linkers facilitate cooperative ternary complex formation, as evidenced by surface plasmon resonance (SPR) assays showing nM-level affinities in optimal PROTAC configurations [2] [8]. Systematic variation beyond PEG2 often disrupts the "molecular ruler" effect required for productive ubiquitination [3] [10].
The terminal alkyne group (–C≡C–H) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole conjugates with target protein ligands. This "click chemistry" approach provides exceptional bioconjugation efficiency:
Advantages of propargyl termination:
Table 2: Click Chemistry Applications in PROTAC Synthesis
| Reaction Component | Example | Product Application |
|---|---|---|
| Alkyne handle | Pomalidomide-PEG2-propargyl | Fixed CRBN ligand component |
| Azide warhead | Azide-functionalized kinase inhibitors | Target-binding moiety |
| Conjugation product | Triazole-linked PROTAC | Induces degradation of specific kinases |
The PEG2-propargyl design supports automated PROTAC synthesis platforms (e.g., Synple Automated Synthesis), facilitating high-throughput generation of degradation libraries. This functionality is critical for optimizing ternary complex cooperativity and avoiding the "hook effect" observed in suboptimal PROTAC configurations [6] [8] [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2